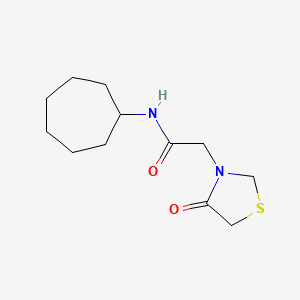![molecular formula C14H15N3O3S B7538893 Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate, also known as MMB, is a synthetic compound that has shown promising results in scientific research. This compound is a derivative of the naturally occurring amino acid, cysteine, and has been found to have a wide range of potential applications in the field of medicine and biotechnology.
Scientific Research Applications
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential use as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is not yet fully understood, but it is believed to act through several pathways. One proposed mechanism is that Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has a range of biochemical and physiological effects. For example, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to increase levels of the antioxidant glutathione in cells, which may contribute to its protective effects against oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to reduce levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is stable under a wide range of conditions, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research on Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, researchers may investigate the potential of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate as a neuroprotective agent, due to its ability to scavenge free radicals and protect cells from oxidative damage. Finally, researchers may investigate the potential of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate as a therapeutic agent in cancer, due to its ability to induce apoptosis in cancer cells.
Synthesis Methods
The synthesis of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate involves the reaction of 2-(1-methylimidazol-2-ylthio)acetic acid with methyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate.
properties
IUPAC Name |
methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-7-6-15-14(17)21-9-12(18)16-11-5-3-4-10(8-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOXWQVGYDPNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)

![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
